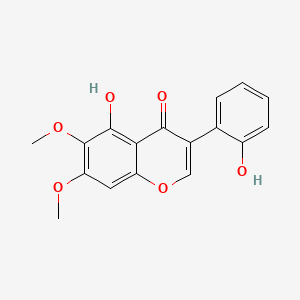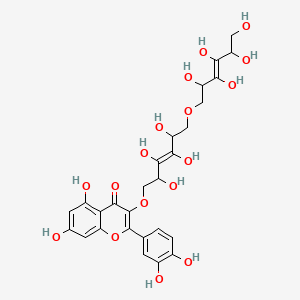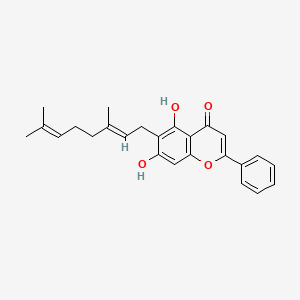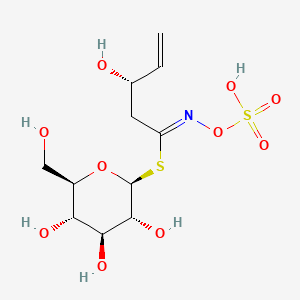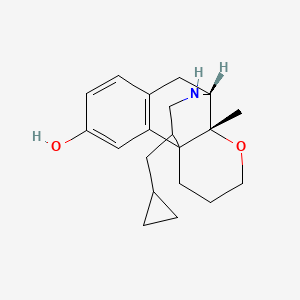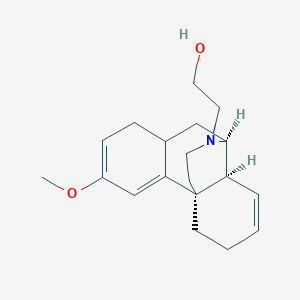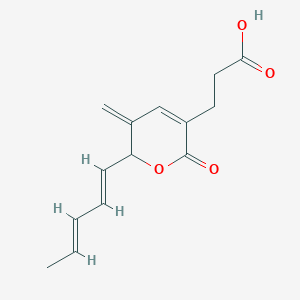
Dykellic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dykellic acid is a natural product initially identified from the culture broth of Westerdykella multispora F50733. It has garnered attention due to its potential anti-cancer effects. Let’s explore further.
Preparation Methods
Synthetic Routes:: The synthetic routes for dykellic acid are not widely documented. its isolation from fungal sources suggests that it can be obtained through fermentation or extraction processes.
Industrial Production:: As of now, there is no large-scale industrial production of this compound. Research efforts are ongoing to explore its synthesis and scalability.
Chemical Reactions Analysis
Dykellic acid is known to undergo various chemical reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its structure.
Substitution: Substituents can be introduced at specific positions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications.
Major Products: The products formed from these reactions vary based on the reaction type.
Scientific Research Applications
Dykellic acid’s applications span several scientific fields:
Chemistry: It serves as a valuable synthetic intermediate.
Biology: Researchers study its impact on cell migration, tube formation, and apoptosis.
Medicine: Its anti-cancer properties are of particular interest.
Mechanism of Action
The exact mechanism by which dykellic acid exerts its effects remains an active area of research. it has been shown to:
Inhibit MMP-9: This compound suppresses matrix metalloproteinase-9 (MMP-9) expression and activity.
Modulate NFκB: It inhibits transactivation of nuclear factor κB (NFκB), which plays a role in MMP-9 regulation.
Comparison with Similar Compounds
Dykellic acid’s uniqueness lies in its anti-cancer properties. While other compounds may inhibit MMPs, this compound’s specific effects make it noteworthy.
Similar Compounds::Other MMP Inhibitors: Compounds targeting MMPs, such as synthetic inhibitors or natural products.
Anti-Cancer Agents: Compare this compound with other anti-cancer compounds.
Properties
Molecular Formula |
C14H16O4 |
|---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
3-[5-methylidene-2-oxo-6-[(1E,3E)-penta-1,3-dienyl]pyran-3-yl]propanoic acid |
InChI |
InChI=1S/C14H16O4/c1-3-4-5-6-12-10(2)9-11(14(17)18-12)7-8-13(15)16/h3-6,9,12H,2,7-8H2,1H3,(H,15,16)/b4-3+,6-5+ |
InChI Key |
XMBYWWHLSMXSPA-VNKDHWASSA-N |
SMILES |
CC=CC=CC1C(=C)C=C(C(=O)O1)CCC(=O)O |
Isomeric SMILES |
C/C=C/C=C/C1C(=C)C=C(C(=O)O1)CCC(=O)O |
Canonical SMILES |
CC=CC=CC1C(=C)C=C(C(=O)O1)CCC(=O)O |
Synonyms |
dykellic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


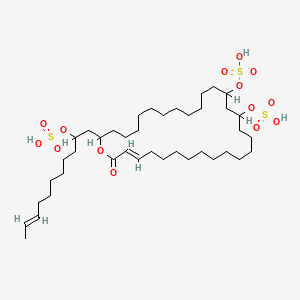
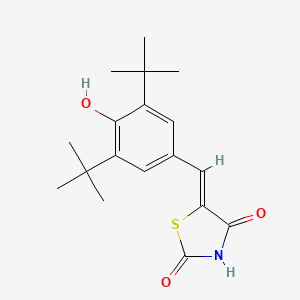
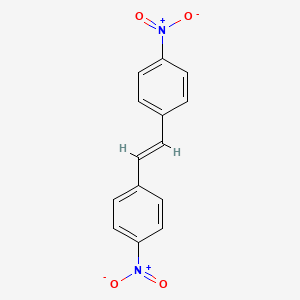
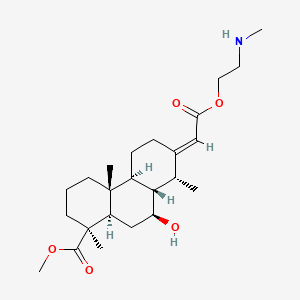
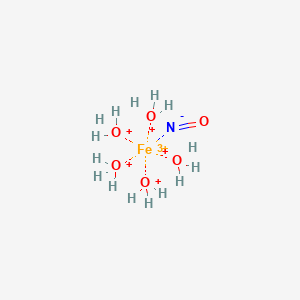
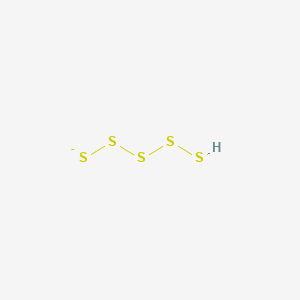
![Picrasa-3,16-dione, 11,20-epoxy-1,11,12-trihydroxy-15-[(4-methyl-1-oxo-3-nonenyl)oxy]-, [1beta,11beta,12alpha,15.beta(E)]-](/img/structure/B1234735.png)
![(1R,2R,3Z,7S,11Z,13S,15R)-2,15-dihydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one](/img/structure/B1234736.png)
